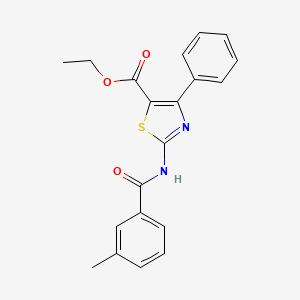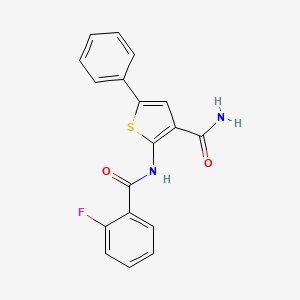
2-(2-氟苯甲酰氨基)-5-苯基噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide, also known as FBPTC, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. FBPTC is a member of the thiophene family and has been found to have unique properties that make it a valuable tool in a variety of scientific studies.
科学研究应用
- Compound 4j has been screened for in vitro antifungal activity against several fungi. Notably, it showed better efficacy against P. infestans (EC₅₀ = 3.42 μg/mL) than the reference compound dimethomorph (EC₅₀ = 4.49 μg/mL) .
Antifungal Activity
Bioactivity of Pyrimidine Derivatives
Sulfur-Containing Compounds
作用机制
Target of Action
The primary target of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is mycolic acid synthesized by Pks 13 , which is a crucial component in the cell wall of mycobacteria . This makes it a promising target for the development of antitubercular agents .
Mode of Action
The compound interacts with its target, inhibiting the synthesis of mycolic acid . This disruption in the production of mycolic acid leads to a weakened cell wall, making the bacteria more susceptible to the immune response and other drugs .
Biochemical Pathways
The compound affects the mycolic acid synthesis pathway . By inhibiting the action of Pks 13, it disrupts the production of mycolic acid, a key component of the mycobacterial cell wall . This leads to downstream effects such as a weakened cell wall and increased susceptibility of the bacteria to immune responses and other drugs .
Pharmacokinetics
The pharmacokinetics of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide have been studied in rats . Following intravenous administration, the compound showed an elimination half-life (t½) of 8.98 minutes and a clearance (Cl) of 24.57 ml/min/kg . The area under the curve (AUC) from 0 to infinity was 41.76 min·mg/l . These parameters indicate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of mycolic acid synthesis, leading to a weakened bacterial cell wall . This makes the bacteria more susceptible to the immune response and other drugs . In particular, the compound has shown potent antitubercular activity .
Action Environment
The action of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other drugs, the immune status of the host, and the specific strain of bacteria
属性
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-14-9-5-4-8-12(14)17(23)21-18-13(16(20)22)10-15(24-18)11-6-2-1-3-7-11/h1-10H,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAGGYPVYBJXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2797034.png)
![2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2797036.png)

![3-cinnamyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797038.png)
![3-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2797040.png)
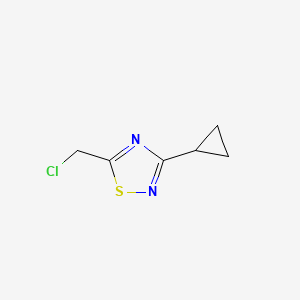
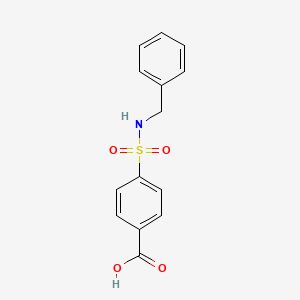
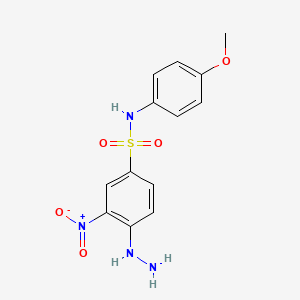
![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)
![N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2797049.png)
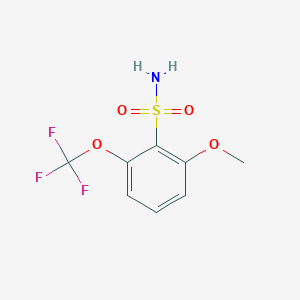
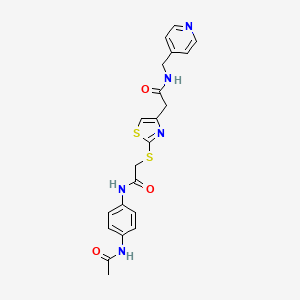
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)
